

# ORG 33628: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ORG 33628 |           |
| Cat. No.:            | B1677477  | Get Quote |

An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the discovery and development history of **ORG 33628**, a potent and selective progesterone receptor modulator (SPRM). Initially developed by Organon & Co., **ORG 33628** demonstrated significant anti-progestational and ovulation-inhibitory activity. This document details its mechanism of action, summarizes its pharmacological properties through comparative quantitative data, and outlines the key experimental protocols employed during its preclinical and clinical evaluation. The development of **ORG 33628** was ultimately discontinued after Phase 2 clinical trials. This guide is intended for researchers, scientists, and professionals in the field of drug development interested in the history and scientific underpinnings of steroidal hormone modulators.

### Introduction

**ORG 33628** is a selective progesterone receptor modulator that was investigated for its potential applications in contraception and other gynecological conditions. As an SPRM, it exhibits a mixed profile of progesterone receptor agonist and antagonist activities, depending on the target tissue. The primary goal for its development was to improve the bleeding patterns associated with progestin-only contraceptive methods.

# **Discovery and Development History**



ORG 33628 was developed by Organon & Co. as part of a research program aimed at identifying novel progesterone receptor modulators with improved selectivity and potency. The development of ORG 33628 reached Phase 2 clinical trials, where it was evaluated for its ability to control vaginal bleeding in women using progestin-only pills (75 μg desogestrel).[1] Although it demonstrated a dose-dependent reduction in vaginal bleeding, it was also found to compromise the inhibition of ovulation.[1] Ultimately, the clinical efficacy was not deemed sufficient, and the development of ORG 33628 was discontinued.[1]

### **Mechanism of Action**

**ORG 33628** exerts its effects by binding to the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The PR exists in two main isoforms, PR-A and PR-B, which can mediate different physiological responses. Upon binding, **ORG 33628** induces a conformational change in the receptor. This complex then translocates to the nucleus and binds to progesterone response elements (PREs) on the DNA, modulating the transcription of target genes.

As an SPRM, the action of **ORG 33628** is tissue-specific. It was hypothesized to have a more pronounced antagonistic effect on the endometrium, which would help in controlling bleeding, while having a minimal effect on the hypothalamus and pituitary to avoid interfering with ovulation inhibition.[1] However, clinical findings suggested that this desired separation of effects was not fully achieved.[1]

### **Signaling Pathway**

The classical progesterone receptor signaling pathway, which **ORG 33628** modulates, is depicted below.



#### Classical Progesterone Receptor Signaling Pathway



Click to download full resolution via product page

Classical Progesterone Receptor Signaling Pathway

# **Pharmacological Properties**



The pharmacological profile of **ORG 33628** was extensively characterized in preclinical studies, often in comparison to the well-known progesterone receptor antagonist, mifepristone (RU 486).

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

| Compound  | Relative Binding Affinity for Progesterone Receptor | Relative Binding Affinity<br>for Glucocorticoid<br>Receptor |
|-----------|-----------------------------------------------------|-------------------------------------------------------------|
| ORG 33628 | 2x higher than RU 486                               | 25x lower than RU 486                                       |
| RU 486    | Reference                                           | Reference                                                   |

Table 2: In Vivo Activity in Animal Models

| Assay                       | Animal Model     | Activity of ORG 33628 (relative to RU 486) |
|-----------------------------|------------------|--------------------------------------------|
| Pregnancy Interruption      | Rat              | 16x higher                                 |
| Antiglucocorticoid Activity | Rat              | 8x lower                                   |
| Ovulation Inhibition        | Rat              | 80x higher                                 |
| Menses Induction            | Stumptail Monkey | 2x higher                                  |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation of pharmacological data. The following sections describe the methodologies for the key experiments cited.

### **Experimental Workflow**



The general workflow for the preclinical and early clinical evaluation of **ORG 33628** is illustrated below.



Drug Discovery and Development Workflow for ORG 33628

Click to download full resolution via product page

Drug Discovery and Development Workflow

## **Progesterone Receptor Competitive Binding Assay**



Objective: To determine the relative binding affinity of **ORG 33628** for the progesterone and glucocorticoid receptors.

#### Methodology:

- Receptor Source: Cytosol preparations from target tissues (e.g., rabbit uterus for PR, rat thymus for GR) or recombinant human receptors expressed in cell lines.
- Radioligand: A tritiated high-affinity ligand for the respective receptor (e.g., [³H]-ORG 2058 for PR, [³H]-dexamethasone for GR) is used at a concentration near its dissociation constant (Kd).

#### Procedure:

- A constant concentration of the receptor preparation and the radioligand are incubated in a series of tubes.
- Increasing concentrations of the unlabeled test compound (ORG 33628) or a reference compound (RU 486) are added to compete for binding with the radioligand.
- Non-specific binding is determined in the presence of a saturating concentration of the unlabeled reference ligand.
- After incubation to equilibrium, bound and free radioligand are separated (e.g., by dextrancoated charcoal adsorption or hydroxylapatite precipitation).
- The radioactivity in the bound fraction is quantified by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

# McPhail Test (Rabbit Endometrial Transformation)

Objective: To assess the progestational (agonist) or anti-progestational (antagonist) activity of **ORG 33628** in vivo.

#### Methodology:



- Animal Model: Immature female rabbits are primed with estrogen (e.g., estradiol benzoate)
  for several days to induce endometrial proliferation.
- Procedure for Agonist Activity: The test compound is administered daily for 5 days.
- Procedure for Antagonist Activity: The test compound is co-administered with a standard dose of progesterone.
- Endpoint: On the day after the last treatment, the animals are euthanized, and the uteri are removed. The degree of endometrial proliferation and glandular development is assessed histologically and scored on the McPhail scale (0 = no effect, to 4 = maximal progestational effect).

### **Rat Pregnancy Interruption (Abortifacient) Assay**

Objective: To evaluate the efficacy of **ORG 33628** in terminating an established pregnancy.

#### Methodology:

- Animal Model: Mated female rats with confirmed pregnancy (e.g., by presence of sperm in vaginal lavage).
- Procedure: The test compound is administered orally or subcutaneously on a specific day or days of gestation (e.g., days 7-9).
- Endpoint: Several days after treatment, the animals are euthanized, and the uterine horns are examined for the number of viable fetuses and resorption sites. The effective dose to terminate pregnancy in 50% of the animals (ED50) can be calculated.

# **Rat Ovulation Inhibition Assay**

Objective: To determine the potency of **ORG 33628** in preventing ovulation.

#### Methodology:

Animal Model: Cycling female rats.



- Procedure: The test compound is administered on the day of proestrus, prior to the expected luteinizing hormone (LH) surge.
- Endpoint: On the morning of estrus, the animals are euthanized, and the oviducts are flushed to count the number of ova. The dose that inhibits ovulation in 50% of the animals (ED50) is determined.

### Conclusion

**ORG 33628** is a selective progesterone receptor modulator that showed considerable potency in preclinical models, with a favorable separation of anti-progestational and anti-glucocorticoid effects compared to the reference compound RU 486. Despite its promising preclinical profile, its development was halted due to insufficient clinical efficacy in controlling vaginal bleeding without compromising contraceptive efficacy. The history of **ORG 33628** provides valuable insights into the challenges of developing SPRMs with the desired tissue-specific effects for gynecological applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Antiovulatory and postcoital antifertility activity of the antiprogestin CDB-2914 when administered as single, multiple, or continuous doses to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ORG 33628: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677477#org-33628-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com